(S)-Osanetant

Functional selectivity NK3 receptor pharmacology Schild analysis

Choose (S)-Osanetant for stereospecific NK3 antagonism. Unlike talnetant’s competitive blockade, this pure S‑enantiomer exhibits a steep Schild slope (3.3±0.5) and pseudo‑irreversible binding driven by Thr139/Ala114 variations. The inactive (R)-enantiomer (SR142806) is excluded, ensuring valid interrogation of dopaminergic/serotonergic pathways in schizophrenia, anxiety, and depression models. Only the pure (S)-form guarantees reproducible, non‑competitive pharmacology.

Molecular Formula C35H41Cl2N3O2
Molecular Weight 606.6 g/mol
Cat. No. B10855431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Osanetant
Molecular FormulaC35H41Cl2N3O2
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
InChIInChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m1/s1
InChIKeyDZOJBGLFWINFBF-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Osanetant for Research Procurement: A Selective NK3 Receptor Antagonist with Distinct Functional Pharmacology


(S)-Osanetant, also referred to as (S)-SR142801, is a small-molecule, non-peptide antagonist that selectively targets the neurokinin-3 (NK3) receptor [1]. It represents the pharmacologically active S-enantiomer of the compound osanetant (SR142801) [2]. Preclinical investigations have established its utility in probing the role of NK3 receptors in central nervous system disorders, notably schizophrenia, anxiety, and depression [3]. The compound's research value is underpinned by a unique profile of functional antagonism that distinguishes it from other NK3 receptor antagonists.

Why (S)-Osanetant Cannot Be Substituted with Talnetant or Racemic Osanetant in Research


The assumption that NK3 receptor antagonists like talnetant (SB-223412) or racemic osanetant are functionally interchangeable with (S)-Osanetant is contradicted by rigorous experimental evidence. Direct comparative studies reveal profound differences in their molecular modes of action. While talnetant exhibits classical competitive antagonism, (S)-Osanetant displays an aberrant, non-competitive profile in functional assays, characterized by a steep Schild slope [1]. Furthermore, the two compounds interact with distinct, albeit overlapping, binding pockets within the NK3 receptor's transmembrane domains, as demonstrated by site-directed mutagenesis [2]. Critically, the pharmacological activity of osanetant is stereospecific; the (R)-enantiomer (SR142806) is inactive, rendering the use of a racemic mixture or the incorrect enantiomer invalid for investigating the specific pharmacology of (S)-Osanetant [3]. These fundamental differences preclude generic substitution and underscore the need for precise compound selection.

(S)-Osanetant Procurement Guide: Quantitative Differentiation from Talnetant and Racemic Osanetant


Aberrant Non-Competitive Functional Antagonism vs. Talnetant's Competitive Profile

In functional cellular assays measuring Ca2+ mobilization, (S)-Osanetant exhibits an aberrant Schild plot, indicative of non-competitive antagonism, while talnetant behaves as a classical competitive antagonist [1]. This functional divergence occurs despite both compounds sharing similar binding kinetics and competing for the orthosteric site [1].

Functional selectivity NK3 receptor pharmacology Schild analysis

Species-Dependent Mode of Antagonism: Pseudo-Irreversible in Guinea Pig vs. Competitive in Human NK3 Receptors

(S)-Osanetant demonstrates a species-dependent mode of antagonism. At the human NK3 receptor, it acts as a competitive antagonist [1]. In contrast, at the guinea pig NK3 receptor, it exhibits a pseudo-irreversible, apparent non-competitive mode of antagonism due to a significantly slower dissociation rate [1]. This behavior is not observed with talnetant, which acts competitively at both receptors [2].

Species selectivity Receptor pharmacology Binding kinetics

Enantiomeric Specificity: The (R)-Enantiomer (SR142806) is Inactive at the NK3 Receptor

The pharmacological activity of osanetant at the NK3 receptor is strictly dependent on its stereochemistry. The (S)-enantiomer ((S)-Osanetant) is the active antagonist, whereas its (R)-enantiomer, designated SR142806, is inactive [1].

Stereochemistry Enantiomeric purity Structure-activity relationship

Divergent Binding Pockets Revealed by Mutagenesis: Unique Residue Interactions for (S)-Osanetant

Site-directed mutagenesis studies have mapped the binding pockets of (S)-Osanetant and talnetant, revealing they are overlapping but not identical [1]. A key point of divergence is the mutation N142(2.61)A. This single amino acid change abolishes the affinity and potency of (S)-Osanetant, while paradoxically leading to a significant increase in the affinity and potency of talnetant [1].

Binding pocket mapping Site-directed mutagenesis Receptor-ligand interactions

Quantitative Binding Affinity and Selectivity Profile Across Species

Comparative radioligand binding studies using [3H]osanetant demonstrate that (S)-Osanetant possesses high affinity for the human NK3 receptor, with comparable potency to talnetant, but with distinct selectivity and species-specific profiles [1]. It also shows high selectivity for NK3 over NK1 and NK2 receptors .

Binding affinity Species selectivity Receptor binding kinetics

Clinical Efficacy Signal in Schizophrenia: Superiority to Placebo on Positive Symptoms

Preliminary clinical trials have evaluated the efficacy of (S)-Osanetant in treating schizophrenia. Results indicate that (S)-Osanetant is superior to placebo in improving global assessment of efficacy and measures of positive symptoms [1]. This clinical signal supports its continued use as a pharmacological tool to dissect the role of NK3 receptors in psychosis.

Schizophrenia Clinical trial Positive symptoms

Validated Research Applications for (S)-Osanetant Based on Its Distinct Pharmacological Profile


Dissecting Non-Competitive vs. Competitive Antagonism at the NK3 Receptor

Utilize (S)-Osanetant as a tool compound to study the functional consequences of non-competitive receptor blockade. Its aberrant Schild slope (3.3 ± 0.5) in Ca2+ mobilization assays, in contrast to talnetant's competitive profile (slope ~1.0), provides a unique experimental paradigm to differentiate downstream signaling pathways modulated by distinct modes of antagonism [1].

Investigating Species-Specific Pharmacology and Receptor Structure-Function Relationships

Employ (S)-Osanetant to explore the molecular basis of species-dependent antagonist behavior. Its pseudo-irreversible antagonism at the guinea pig NK3 receptor, driven by a single amino acid difference (Thr139/Ala114), makes it an ideal probe for studying how subtle variations in receptor structure dictate ligand binding kinetics and functional efficacy [2].

Validating the Role of NK3 Receptors in Psychiatric Disease Models Requiring Pure (S)-Enantiomer

Incorporate (S)-Osanetant in preclinical models of schizophrenia, anxiety, and depression where stereospecificity is paramount. As the (R)-enantiomer (SR142806) is inactive, only the pure (S)-enantiomer ensures valid interrogation of NK3-mediated effects on dopaminergic and serotonergic neurotransmission implicated in these disorders [3].

Probing Distinct Binding Pockets within the NK3 Receptor Orthosteric Site

Use (S)-Osanetant in site-directed mutagenesis studies to map the unique ligand-receptor interactions within the NK3 binding pocket. The differential impact of the N142(2.61)A mutation, which abolishes (S)-Osanetant activity but enhances talnetant's, allows for precise dissection of the structural determinants governing ligand selectivity and efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Osanetant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.